Fmoc-Lys(Boc)-PAB-PNP
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Overview
Description
Fmoc-Lys(Boc)-PAB-PNP is a compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and contains several protective groups that facilitate its use in solid-phase peptide synthesis. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups, which protect the amino functionalities during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-PAB-PNP typically involves the protection of lysine’s amino groups with Fmoc and Boc groups. The process begins with the protection of the α-amino group of lysine using the Fmoc group. This is followed by the protection of the ε-amino group with the Boc group. The synthesis is carried out under mild conditions to prevent the deprotection of the amino groups .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated assembly of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin . The use of automated peptide synthesizers ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-PAB-PNP undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: Introduction of various functional groups to the lysine residue.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application .
Scientific Research Applications
Chemistry
Fmoc-Lys(Boc)-PAB-PNP is widely used in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
This compound is utilized in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptides for vaccine development and epitope mapping .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications .
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-PAB-PNP involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the α-amino group, while the Boc group protects the ε-amino group. These protective groups are removed under specific conditions to allow for the formation of peptide bonds . The compound’s molecular targets include the amino groups of lysine residues, which are essential for peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the PAB-PNP moiety.
Fmoc-Lys(Me,Boc)-OH: Contains a methyl group on the lysine residue.
Fmoc-Lys(Glc,Boc)-OH: Contains a glucose moiety.
Uniqueness
Fmoc-Lys(Boc)-PAB-PNP is unique due to the presence of the PAB-PNP moiety, which enhances its reactivity and specificity in peptide synthesis. This makes it particularly useful for the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C40H42N4O10 |
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Molecular Weight |
738.8 g/mol |
IUPAC Name |
[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H42N4O10/c1-40(2,3)54-37(46)41-23-9-8-14-35(43-38(47)51-25-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34)36(45)42-27-17-15-26(16-18-27)24-52-39(48)53-29-21-19-28(20-22-29)44(49)50/h4-7,10-13,15-22,34-35H,8-9,14,23-25H2,1-3H3,(H,41,46)(H,42,45)(H,43,47)/t35-/m0/s1 |
InChI Key |
ZYLPBKZAGMBDES-DHUJRADRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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